2-(bromomethyl)-1,3-oxazole hydrobromide
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Overview
Description
2-(Bromomethyl)-1,3-oxazole hydrobromide is an organic compound that features a bromomethyl group attached to an oxazole ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the bromomethyl and oxazole functionalities makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1,3-oxazole hydrobromide typically involves the bromination of 1,3-oxazole derivatives. One common method is the bromination of 1,3-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of electrochemical bromination methods has also been explored to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,3-oxazole hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxazoles.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different functionalized derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1,3-oxazole, while reduction with LAH can produce 2-(hydroxymethyl)-1,3-oxazole.
Scientific Research Applications
2-(Bromomethyl)-1,3-oxazole hydrobromide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,3-oxazole hydrobromide primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the oxazole ring.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of an oxazole ring.
2-Bromoethylamine hydrobromide: Contains a bromoethyl group instead of a bromomethyl group.
3-Bromopropylamine hydrobromide: Features a longer carbon chain with a bromine atom.
Uniqueness: 2-(Bromomethyl)-1,3-oxazole hydrobromide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Properties
CAS No. |
2624134-12-7 |
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Molecular Formula |
C4H5Br2NO |
Molecular Weight |
242.9 |
Purity |
95 |
Origin of Product |
United States |
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